

# Application Note: Quantification of Gentisuric Acid in Urine using HPLC-UV

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Compound of Interest		
Compound Name:	Gentisuric acid	
Cat. No.:	B1206059	Get Quote

## Introduction

**Gentisuric acid**, a metabolite of aspirin, is a biomarker of interest in various pharmacological and biomedical studies. Accurate and precise quantification of **gentisuric acid** in urine is crucial for understanding its physiological roles and for clinical monitoring. This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of **gentisuric acid** in human urine. The method is simple, cost-effective, and suitable for high-throughput analysis in a research or clinical setting.

# **Principle**

This method employs reversed-phase HPLC to separate **gentisuric acid** from other endogenous components in a urine matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at a wavelength specific to **gentisuric acid**.

# **Materials and Reagents**

- **Gentisuric acid** standard (Sigma-Aldrich or equivalent)
- HPLC-grade methanol
- HPLC-grade water



- Glacial acetic acid (Reagent grade)
- Synthetic urine (for validation, Flinn Scientific or equivalent)
- 0.45 μm membrane filters

#### Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and UV detector.
- A C18 reversed-phase column (e.g., Zorbax C18, 4.6 x 150 mm, 5 μm).
- Data acquisition and processing software.

# **Experimental Protocols Standard Solution Preparation**

- Primary Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **gentisuric acid** standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL. These solutions are used to construct the calibration curve.

# **Sample Preparation**

- Urine Sample Collection: Collect urine samples and store them at -20°C until analysis.
- Sample Pre-treatment: Thaw the urine samples at room temperature and vortex for 30 seconds.
- Dilution: Dilute the urine samples five-fold with HPLC grade water containing 0.6% (v/v) acetic acid.[1]
- Filtration: Filter the diluted urine samples through a 0.45 μm syringe filter into HPLC vials prior to injection.

# **HPLC-UV Method**



- Column: Zorbax C18 (4.6 x 150 mm, 5 μm)
- Mobile Phase: A mixture of 5% methanol in water with 0.6% acetic acid.[2][3][4] Alternatively, a mobile phase of 0.1% (v/v) butanol in water with 0.6% (v/v) acetic acid can be used for better resolution.[1]

Flow Rate: 1.0 mL/min[1]

Injection Volume: 20 μL

Column Temperature: 30°C

UV Detection Wavelength: 232 nm[1][4]

Run Time: Approximately 10 minutes

#### **Method Validation**

The method was validated for linearity, sensitivity (limit of detection and quantification), accuracy, and precision according to standard guidelines.

- Linearity: A calibration curve was constructed by plotting the peak area of **gentisuric acid** against the concentration of the working standard solutions. The linearity was evaluated over the concentration range of 5 ppm to 1000 ppm.[1]
- Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
- Accuracy: The accuracy was assessed by performing recovery studies. Known amounts of
  gentisuric acid were spiked into synthetic urine samples at three different concentration
  levels (low, medium, and high).[1] The percentage recovery was then calculated.
- Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution and was expressed as the relative standard deviation (%RSD).

## **Data Presentation**

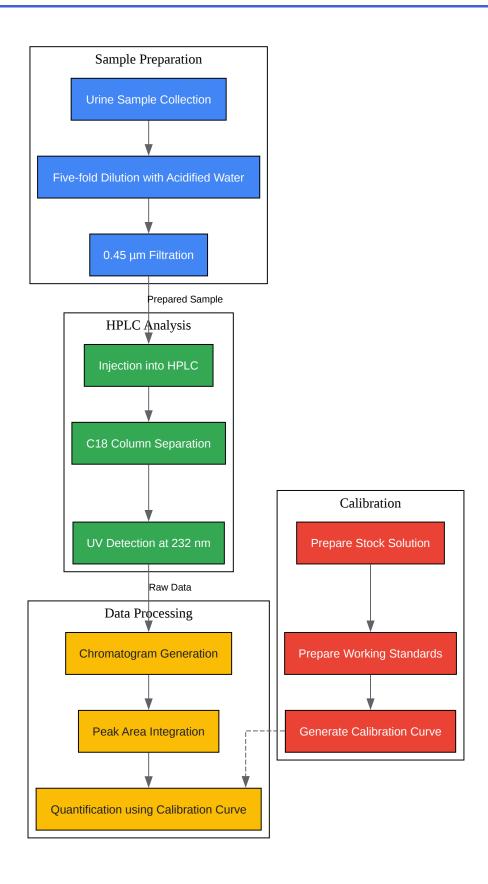
Table 1: Summary of Quantitative Data for the HPLC-UV Method



Parameter	Result
Linearity Range	5 - 1000 ppm[1]
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	1.75 ppm[1]
Limit of Quantification (LOQ)	5.0 ppm
Retention Time	~ 4.5 min
Accuracy (Recovery)	95.8% - 104.2%
Precision (%RSD)	< 2%

# Visualization





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Caption: Experimental workflow for **gentisuric acid** quantification.



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## References

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